molecular formula C5H8N2O3 B14011196 2-(2-Iminooxazolidin-3-YL)acetic acid

2-(2-Iminooxazolidin-3-YL)acetic acid

Cat. No.: B14011196
M. Wt: 144.13 g/mol
InChI Key: OFBLHEIZSSCXIV-UHFFFAOYSA-N
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Description

Contextual Significance of Heterocyclic Acetic Acid Scaffolds in Organic Chemistry

Heterocyclic scaffolds are fundamental building blocks in organic and medicinal chemistry, forming the core structure of a vast number of biologically active molecules, including pharmaceuticals and natural products. nih.govrsc.org These cyclic compounds, which contain at least one atom other than carbon within their ring system, exhibit a wide array of pharmacological activities. nih.govbohrium.com The inclusion of heteroatoms like nitrogen and oxygen can impart specific physicochemical properties, such as hydrogen bonding capability, polarity, and conformational rigidity, which are crucial for molecular recognition and interaction with biological targets. nih.gov

The incorporation of an acetic acid moiety onto a heterocyclic scaffold introduces a carboxylic acid functional group. This group is often vital for a compound's biological activity, enhancing its solubility and ability to interact with enzyme active sites or receptors through ionic bonding and hydrogen bonding. The combination of a heterocyclic ring and an acetic acid side chain has proven to be a successful strategy in drug design, leading to the development of potent therapeutic agents. nih.gov For instance, derivatives of (4-oxo-2-thioxothiazolidin-3-yl)acetic acid are recognized for their wide range of pharmacological activities. nih.gov

Overview of Iminooxazolidine Structural Motifs in Advanced Chemical Synthesis

The oxazolidine (B1195125) ring is a five-membered heterocycle containing both oxygen and nitrogen atoms. The iminooxazolidine motif, specifically, features an exocyclic double bond to a nitrogen atom at the 2-position of the oxazolidine ring. This structural feature is a key component in various synthetic intermediates that are valuable for the rapid generation of potential lead compounds with biological activity. organic-chemistry.org

The synthesis of iminooxazolidine derivatives can be achieved through various catalytic methods. One notable approach involves the nickel-catalyzed cycloaddition of aziridines with isocyanates, which proceeds efficiently to yield these structures. organic-chemistry.org Such synthetic strategies are crucial for creating libraries of diverse molecules for high-throughput screening in drug discovery programs. The reactivity of the imine group and the stereochemical possibilities of the oxazolidine ring make this motif a versatile tool for organic chemists in the construction of complex molecular architectures. nih.gov

Academic Research Trajectories for 2-(2-Iminooxazolidin-3-YL)acetic Acid and Related Analogues

Direct academic research focusing exclusively on this compound is not extensively documented in publicly available literature. However, the research trajectories for this compound can be inferred from the studies of its close structural analogues. These related compounds, which share either the oxazolidine core, the imino group, or the acetic acid side chain, are being investigated for a variety of potential applications.

The research on analogous compounds suggests that investigations into this compound would likely follow similar paths, focusing on its synthesis, structural elucidation, and evaluation of its biological activities. For example, the synthesis of related thiazolidine (B150603) acetic acid derivatives has been a subject of interest, with studies exploring their potential as aldose reductase inhibitors and antibacterial agents. nih.govnih.gov

The table below summarizes key information about several related analogues, highlighting the research focus for each. This comparative data provides a framework for predicting the potential areas of interest for this compound.

Compound NameCAS NumberMolecular FormulaKey Research Area/Application
2-(2-Oxooxazolidin-3-yl)acetic acid75125-23-4C5H7NO4Chemical Synthesis Intermediate
2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid5718-83-2C5H5NO3S2Intermediate for pharmaceuticals, including antiparasitic and antibacterial drugs. chemshuttle.com
(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivativesNot ApplicableVariesExploration of bioactive potential. researchgate.net
2-Aminothiazole-4-acetic acid29676-71-9C5H6N2O2SUsed in the preparation of modified electrodes for ion determination. chemicalbook.com
2-(3-Amino-2-iminoimidazolidin-1-yl)acetic acid773041-30-8C5H10N4O2Building block in heterocyclic chemistry. bldpharm.com

Future research on this compound would likely involve its synthesis and subsequent screening for a range of biological activities, drawing inspiration from the established profiles of its analogues. The unique combination of the iminooxazolidine ring and the acetic acid side chain presents a novel scaffold that could yield compounds with interesting and potentially useful pharmacological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

2-(2-imino-1,3-oxazolidin-3-yl)acetic acid

InChI

InChI=1S/C5H8N2O3/c6-5-7(1-2-10-5)3-4(8)9/h6H,1-3H2,(H,8,9)

InChI Key

OFBLHEIZSSCXIV-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N)N1CC(=O)O

Origin of Product

United States

Advanced Structural Characterization and Elucidation of 2 2 Iminooxazolidin 3 Yl Acetic Acid and Analogues

Spectroscopic Analysis for Comprehensive Structural Assignment

Spectroscopic techniques are indispensable tools for elucidating the structure of organic molecules. By probing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition, bonding, and chemical environment can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR: COSY, HMQC, HMBC) for Definitive Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in solution. It provides precise information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), as well as their connectivity through various 2D-NMR experiments.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-(2-Iminooxazolidin-3-YL)acetic acid, specific chemical shifts (δ) are expected for the protons of the oxazolidine (B1195125) ring and the acetic acid moiety.

¹³C NMR Spectroscopy probes the carbon skeleton of the molecule, with each unique carbon atom giving rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., C=N, CH₂, COOH).

2D-NMR Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity. COSY reveals proton-proton couplings, HMQC correlates directly bonded proton and carbon atoms, and HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular fragments.

Due to the limited availability of specific experimental data for this compound, the following table presents the ¹H and ¹³C NMR data for the closely related analogue, (2-oxo-1,3-oxazolidin-3-yl)acetic acid, to illustrate the expected spectral features. chemicalbook.com

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-CH₂- (oxazolidine ring, position 4)~3.6~45
-CH₂- (oxazolidine ring, position 5)~4.4~62
-CH₂- (acetic acid)~4.1~50
C=O (oxazolidine ring)-~158
COOH~11-13 (broad)~170

This data is for the analogue (2-oxo-1,3-oxazolidin-3-yl)acetic acid and serves as an illustrative example.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Structure Determination

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

FT-IR Spectroscopy is particularly useful for identifying polar functional groups. Key vibrational bands expected for this compound would include the N-H stretch of the imino group, the C=N stretch, the C-O-C stretch of the oxazolidine ring, and the characteristic O-H and C=O stretches of the carboxylic acid group.

FT-Raman Spectroscopy is a complementary technique that is more sensitive to non-polar functional groups and symmetric vibrations. The C=N bond and the skeletal vibrations of the oxazolidine ring would be observable in the FT-Raman spectrum.

The following table summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Carboxylic acid)Stretching3300-2500 (broad)
N-H (Imino)Stretching3400-3300
C-H (Aliphatic)Stretching3000-2850
C=O (Carboxylic acid)Stretching1725-1700
C=N (Imino)Stretching1690-1640
C-O-C (Ether)Stretching1260-1000

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, the molecular formula can be unequivocally established.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecule breaks into smaller, characteristic fragments. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. For this compound, key fragmentation pathways could involve the loss of the carboxylic acid group, cleavage of the oxazolidine ring, and loss of the imino group.

X-ray Crystallography for Solid-State Molecular Geometry Determination (if applicable to analogues)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique is contingent upon the ability to grow a single crystal of suitable quality. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise coordinates of each atom, providing unambiguous information about bond lengths, bond angles, and torsional angles. While a crystal structure for this compound is not publicly available, studies on related oxazolidinone analogues have provided insights into the typical solid-state conformations of this heterocyclic system.

Advanced Thermal Analysis for Structural Stability Studies (e.g., Thermogravimetric Analysis - TGA)

For this compound, a TGA thermogram would reveal the temperature at which the compound begins to decompose and the percentage of mass loss at each decomposition step. This information is crucial for understanding the compound's stability under thermal stress.

Below is a hypothetical TGA data table for a generic organic compound to illustrate the type of information obtained.

Temperature Range (°C) Mass Loss (%) Associated Process
25-1500Stable
150-25030Decomposition of side chain
250-40060Decomposition of the ring structure
>40010Residual char

This is a hypothetical data table for illustrative purposes.

Theoretical and Computational Chemistry Studies on 2 2 Iminooxazolidin 3 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure, molecular properties, and reactivity of a compound.

Density Functional Theory (DFT) Studies for Molecular Properties and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to calculate optimized molecular geometry, vibrational frequencies, and energetic properties such as heats of formation. For 2-(2-Iminooxazolidin-3-YL)acetic acid, specific DFT studies detailing these properties are not present in the available literature. Such studies would provide valuable insights into the molecule's stability and preferred three-dimensional structure. While DFT calculations have been performed on related heterocyclic structures like thiazolidinone derivatives, this data cannot be directly extrapolated to the oxazolidine (B1195125) ring system .

Analysis of Frontier Molecular Orbitals and Electron Density Distributions

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO can indicate the chemical stability of a molecule. Furthermore, mapping the electron density distribution and molecular electrostatic potential (MESP) helps identify sites susceptible to electrophilic or nucleophilic attack. However, specific published values for the HOMO-LUMO gap or detailed MESP maps for this compound could not be located.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an essential tool for elucidating reaction mechanisms, allowing researchers to map transition states and calculate activation energies. This provides a deeper understanding of how a molecule might be synthesized or how it might metabolize. For this compound, no computational studies detailing its formation, degradation, or reaction pathways have been published.

Quantitative Structure-Activity Relationship (QSAR) Studies Based on Theoretical Descriptors for Fundamental Chemical Principles

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models rely on the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties derived from its theoretical structure. While QSAR is a widely used technique in drug discovery and materials science, no specific QSAR models or the calculation of theoretical descriptors for this compound have been reported in the available scientific literature.

Chemical Reactivity and Transformation Pathways of 2 2 Iminooxazolidin 3 Yl Acetic Acid

Reactions Involving the Imino Functional Group

The exocyclic imino group (C=NH) is a key reactive center in the molecule, analogous to a carbonyl group but with distinct nucleophilic and basic properties conferred by the nitrogen atom. Its reactivity is influenced by protonation and its participation in tautomeric equilibria.

Hydrolysis: The imino group is susceptible to hydrolysis, particularly under acidic conditions. Protonation of the imino nitrogen increases the electrophilicity of the carbon atom, facilitating nucleophilic attack by water. This process would lead to the cleavage of the C=N bond and the formation of a urea (B33335) derivative, ultimately yielding 2-oxooxazolidin-3-yl)acetic acid and ammonia. The kinetics of hydrolysis for structurally related 4-imino-imidazolidin-2-ones have been shown to be acid-catalyzed, proceeding through a tetrahedral intermediate. rsc.orgresearchgate.net A similar mechanism can be postulated for 2-(2-iminooxazolidin-3-yl)acetic acid.

Reduction: The carbon-nitrogen double bond of the imino group can be reduced to a C-N single bond. This transformation can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂ over a palladium catalyst). The product of this reaction would be 2-(2-aminooxazolidin-3-yl)acetic acid, converting the cyclic amidine functionality into a cyclic aminal derivative.

N-Alkylation and N-Acylation: The imino nitrogen is nucleophilic and can undergo reactions with electrophiles. Alkylation with alkyl halides or acylation with acyl chlorides or anhydrides would yield N-substituted iminooxazolidine derivatives. nih.gov However, the regioselectivity of this reaction could be competitive, as the endocyclic nitrogen (N-3) also possesses a lone pair of electrons. The relative nucleophilicity of the endo- versus exocyclic nitrogen would depend on steric hindrance and the electronic effects of the substituents. In related heterocyclic systems like 2-aminobenzothiazole, alkylation has been shown to occur preferentially at the endocyclic nitrogen. nih.gov

Cycloaddition Reactions: While less common for simple imines compared to carbonyls, the C=N bond can participate as a dienophile or dipolarophile in cycloaddition reactions under appropriate conditions, particularly when activated by electron-withdrawing groups. For instance, it could potentially react with dienes in aza-Diels-Alder type reactions or with 1,3-dipoles to form more complex heterocyclic systems.

Table 1: Predicted Reactions of the Imino Functional Group

Reaction TypeReagents/ConditionsPredicted ProductNotes
HydrolysisH₃O⁺, heat2-(2-Oxooxazolidin-3-yl)acetic acidCleavage of the C=N bond.
ReductionNaBH₄ or H₂/Pd2-(2-Aminooxazolidin-3-yl)acetic acidFormation of a saturated C-N bond.
N-AlkylationR-X (e.g., CH₃I), base2-(2-(Alkylamino)oxazolidin-3-yl)acetic acidPotential for competing N-3 alkylation.
N-AcylationAcyl chloride, base2-(2-(Acylamino)oxazolidin-3-yl)acetic acidForms an N-acyl derivative.

Carboxylic Acid Group Transformations and Derivatizations

The carboxylic acid group is a versatile handle for derivatization, allowing for the synthesis of a wide array of functional analogues through well-established synthetic protocols.

Esterification: The most common transformation is esterification, which can be accomplished through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄, HCl). rug.nlmasterorganicchemistry.com This is an equilibrium-driven process that often requires an excess of the alcohol or removal of water to achieve high yields. masterorganicchemistry.comyoutube.com Alternatively, esterification can be performed under milder conditions using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), or using activating agents like N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (TCFH). organic-chemistry.org

Amidation: The carboxylic acid can be readily converted into amides by reaction with primary or secondary amines. This transformation typically requires activation of the carboxyl group. Common methods include:

Conversion to an Acid Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the more reactive acid chloride, which then readily reacts with an amine.

Peptide Coupling Reagents: A wide variety of coupling reagents, such as HATU, HBTU, or EDCI, can be used to facilitate amide bond formation under mild conditions, which is particularly useful for preserving stereochemical integrity if chiral amines are used. organic-chemistry.org

Thiuram Disulfides: Amidation of heterocyclic carboxylic acids has been achieved using tetraalkylthiuram disulfides as the amine source. researchgate.net

Reduction to an Alcohol: The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(3-(2-hydroxyethyl)oxazolidin-2-ylidene)amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are required for this transformation. The choice of reagent is critical to avoid the reduction of other functional groups, although the imino group may also be susceptible to reduction under these conditions.

Decarboxylation: While generally difficult for acetic acid derivatives, decarboxylation could potentially be induced under specific catalytic conditions, particularly if the reaction proceeds through an intermediate that stabilizes the resulting carbanion or radical. Recent advances have shown decarboxylative transformations of carboxylic acids attached to non-aromatic sp2 carbons.

Table 2: Common Derivatizations of the Carboxylic Acid Group

DerivativeReagents/ConditionsProduct Class
EsterR-OH, H⁺ (Fischer) or DCC/DMAP2-(2-Iminooxazolidin-3-yl)acetates
AmideR₂NH, HATU or SOCl₂ then R₂NH2-(2-Iminooxazolidin-3-yl)acetamides
Primary AlcoholLiAlH₄ or BH₃·THF2-(3-(2-Hydroxyethyl)oxazolidin-2-ylidene)amine
Acid ChlorideSOCl₂ or (COCl)₂2-(2-Iminooxazolidin-3-yl)acetyl chloride

Cycloaddition and Ring-Opening Reactions of the Oxazolidine (B1195125) Ring

The oxazolidine ring, while a saturated heterocycle, possesses inherent strain and reactive sites that make it susceptible to cycloaddition and ring-opening reactions. The presence of the imino group at the C-2 position significantly influences the ring's electronic properties and stability.

Cycloaddition: The synthesis of the 2-iminooxazolidine core itself can be achieved via cycloaddition. For example, a nickel-catalyzed [3+2] cycloaddition of aziridines with isocyanates proceeds smoothly to give iminooxazolidine derivatives. While this is a synthetic route to the core structure, the reverse reaction, or participation of the ring in other cycloaddition processes, is less common but conceivable under thermal or photochemical conditions that might induce ring fragmentation.

Ring-Opening Reactions: The oxazolidine ring can be opened by various nucleophiles, typically under acidic or basic conditions.

Acid-Catalyzed Ring Opening: In the presence of a strong acid, the endocyclic oxygen or nitrogen can be protonated, activating the ring towards nucleophilic attack. For instance, treatment with acidic sulfonimide nucleophiles has been shown to open 2-oxazoline rings, a related unsaturated system. umich.edu A similar reaction could cleave the C5-O bond of the oxazolidine ring.

Nucleophilic Attack at C-2: The C-2 carbon, being bonded to both a nitrogen and an oxygen atom (as part of the imino group's resonance structure), is electrophilic. Strong nucleophiles could potentially attack this position, leading to a ring-opened intermediate.

Nucleophilic Attack at C-5: The C-5 position is a common site for nucleophilic attack in related systems, leading to cleavage of the C5-O bond. The efficiency and regioselectivity of ring-opening reactions are highly dependent on the substituents on the ring and the nature of the nucleophile. mdpi.com For example, hydrolysis of N-substituted oxazolidinones can yield vicinal amino alcohols. researchgate.net

Investigation of Regioselectivity and Stereoselectivity in Syntheses and Transformations

Regioselectivity: The molecule possesses multiple reactive sites: the exocyclic imino nitrogen, the endocyclic N-3 nitrogen, the carboxylic acid group, and the C-2, C-4, and C-5 positions of the oxazolidine ring. Regioselectivity—the preference for reaction at one site over others—is a critical consideration.

N-Alkylation: As mentioned, alkylation could occur at either the exocyclic or endocyclic nitrogen. The outcome would be dictated by a balance of electronic factors (nucleophilicity) and steric hindrance.

Ring Opening: Nucleophilic attack can theoretically occur at C-2, C-4, or C-5. Attack at C-2 would disrupt the amidine system, while attack at C-5 is common in oxazolidine chemistry, leading to cleavage of the C-O bond. The specific conditions and nucleophile employed would determine the regiochemical outcome.

Stereoselectivity: The synthetic routes to and subsequent reactions of this compound can be controlled to favor specific stereoisomers.

Diastereoselective Synthesis: If the synthesis starts from a chiral amino alcohol, the stereochemistry of the resulting oxazolidine ring can be controlled. Subsequent reactions on this chiral scaffold can exhibit high diastereoselectivity. For instance, epoxidation of alkenes bearing a chiral oxazolidine auxiliary has been shown to proceed with high π-facial selectivity, directed by functionalities on the ring. acs.org

Control by Existing Stereocenters: The stereocenter at the N-3 position, created by the attachment of the acetic acid side chain to the oxazolidine ring, can direct the stereochemical outcome of reactions at adjacent positions. For example, in the synthesis of substituted oxazolidines, the stereochemistry of one substituent can influence the stereochemistry of a newly introduced substituent, often leading to a preference for a cis or trans relationship. rsc.org The diastereoselective synthesis of polysubstituted isoxazolines via cycloaddition highlights how modular approaches can control stereochemistry. chemistryviews.org

Exploration of Derivatives and Analogues for Advanced Academic Research

Design Principles for Structural Diversification of the Iminooxazolidin-3-YL-acetic Acid Scaffold

The structural diversification of the 2-(2-iminooxazolidin-3-yl)acetic acid scaffold is guided by established medicinal chemistry principles to probe the chemical space around the core molecule. Key strategies include:

Substituent Modification: Introducing a variety of substituents on the oxazolidine (B1195125) ring and the exocyclic imino group can significantly alter the molecule's steric and electronic properties. The choice of substituents is often guided by parameters such as the Hammett equation to systematically vary electron-donating and electron-withdrawing effects.

Isosteric and Bioisosteric Replacement: Replacing atoms or groups of atoms with others that have similar physical or chemical properties can lead to analogues with improved characteristics. For instance, the oxygen atom in the oxazolidine ring could be replaced with sulfur to yield a thiazolidine (B150603) analogue, or with nitrogen to create an imidazolidine (B613845) derivative.

Homologation: The length of the acetic acid side chain can be extended or shortened to investigate the optimal distance between the heterocyclic core and the carboxylic acid group for potential interactions with biological targets.

Conformational Restriction: Introducing cyclic structures or bulky groups can lock the molecule into specific conformations, which can be crucial for binding to specific protein pockets.

These design principles allow for a systematic exploration of the chemical space surrounding the parent compound, providing a library of derivatives for further investigation.

Synthesis of N-Substituted and Ring-Substituted Analogues for Systematic Investigation

The synthesis of N-substituted and ring-substituted analogues of this compound is crucial for a systematic investigation of its properties.

N-Substituted Analogues: The exocyclic imino group provides a convenient handle for introducing a wide range of substituents. This can be achieved through various synthetic routes, such as the reaction of the parent iminooxazolidine with different electrophiles. For example, acylation, alkylation, and sulfonylation reactions can be employed to introduce diverse functionalities. The synthesis of related N-substituted thiazolidinones has been reported through the condensation of substituted hydrazones with mercaptoacetic acid. orientjchem.org

Ring-Substituted Analogues: Introducing substituents on the oxazolidine ring itself is a more complex synthetic challenge but offers the potential for significant modulation of the compound's properties. This can be achieved by starting with substituted precursors, such as substituted amino alcohols, which can then be cyclized to form the desired oxazolidine ring. For instance, the synthesis of substituted 3-(pyridin-3-yl)-2-oxazolidinone derivatives has been achieved, demonstrating the feasibility of ring substitution. frontiersin.org

A general synthetic approach for creating a library of N-substituted analogues is outlined below:

StepReactionReagents and ConditionsProduct
1Formation of IntermediateThis compound, Aldehyde/KetoneSchiff Base Intermediate
2ReductionSchiff Base Intermediate, Reducing Agent (e.g., NaBH4)N-Alkyl Derivative
3AcylationThis compound, Acyl Chloride/Anhydride (B1165640)N-Acyl Derivative

This table is a generalized representation of synthetic strategies and may require optimization for specific substrates.

Comparative Studies with Related Heterocyclic Acetic Acid Derivatives (e.g., Thiazolidine, Imidazole, Pyrrolidine (B122466) Analogues)

Thiazolidine Analogues: Thiazolidine derivatives, where the oxygen atom of the oxazolidine ring is replaced by a sulfur atom, are a well-studied class of heterocyclic compounds with a wide range of biological activities. e3s-conferences.orgnih.gov Comparative studies could reveal the influence of the heteroatom on factors such as ring planarity, bond angles, and the ability to engage in hydrogen bonding. For example, a series of 3-thiazolidine acetic acid derivatives has been synthesized and characterized. nih.gov

Pyrrolidine Analogues: Pyrrolidine is a saturated five-membered ring containing a single nitrogen atom. Comparing the iminooxazolidine scaffold to a pyrrolidine acetic acid derivative would highlight the role of the additional heteroatom and the imino group.

Heterocyclic CoreKey Structural DifferencePotential Impact on Properties
Iminooxazolidine Contains O, N, and an exocyclic imino groupUnique hydrogen bonding capabilities, specific stereoelectronic profile
Thiazolidine Sulfur in place of oxygenAltered bond lengths and angles, potential for different metabolic pathways. e3s-conferences.orgnih.gov
Imidazole Aromatic, two nitrogen atomsAromatic interactions, altered pKa, potential for metal coordination. researchgate.net
Pyrrolidine Saturated, one nitrogen atomIncreased conformational flexibility, different hydrogen bonding pattern

These comparative studies provide a broader context for understanding the structure-property relationships of the this compound scaffold.

Impact of Structural Modifications on Intramolecular Charge Transfer and Solvatochromic Properties

Structural modifications to the this compound scaffold can have a profound impact on its electronic properties, particularly intramolecular charge transfer (ICT) and solvatochromic behavior. researchgate.netnih.gov

Intramolecular Charge Transfer (ICT): ICT is a phenomenon where electron density is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. The iminooxazolidine ring can act as an electron donor, while the acetic acid moiety or other appended substituents can act as electron acceptors. The efficiency of ICT can be modulated by introducing electron-donating or electron-withdrawing groups at various positions on the scaffold. The resulting changes in the excited-state dipole moment can be studied using various spectroscopic techniques. researchgate.netnih.govsemanticscholar.org

Solvatochromism: Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. This phenomenon is often observed in molecules that exhibit significant changes in their dipole moment upon electronic excitation, a characteristic feature of ICT states. By measuring the absorption and emission spectra of the this compound derivatives in a range of solvents with varying polarities, it is possible to construct Lippert-Mataga plots to quantify the change in dipole moment upon excitation. nih.gov

The solvatochromic behavior of related heterocyclic systems has been investigated, providing a framework for studying these properties in the iminooxazolidine series. nih.gov

SolventPolarity (Dielectric Constant)Expected Spectral Shift (for positive solvatochromism)
n-Hexane1.88Hypsochromic (blue shift)
Dichloromethane8.93Intermediate
Acetonitrile (B52724)37.5Bathochromic (red shift)
Water80.1Strong Bathochromic (red shift)

This table provides a general trend and the actual shifts will depend on the specific derivative.

By systematically modifying the structure of this compound and studying the resulting changes in its ICT and solvatochromic properties, researchers can gain valuable insights into the fundamental electronic behavior of this heterocyclic system, which can be leveraged for the design of novel sensors, probes, and functional materials.

Role in Organic Synthesis and Chemical Methodology

Application as Chiral Auxiliaries or Ligands in Asymmetric Synthesis

There is no scientific literature identified that describes the use of 2-(2-Iminooxazolidin-3-YL)acetic acid as a chiral auxiliary or as a ligand in asymmetric synthesis. Chiral auxiliaries are recoverable chemical compounds that are temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. wikipedia.org Well-known examples from the broader oxazolidinone class, such as those developed by Evans, are widely employed for their ability to control stereochemistry in reactions like alkylations, aldol (B89426) additions, and Michael additions. nih.govsigmaaldrich.com These established auxiliaries function by creating a chiral environment that favors the formation of one stereoisomer over another. wikipedia.org However, no such applications or studies have been reported for the specific imino-substituted acetic acid derivative .

Utility as Synthons for the Construction of More Complex Molecular Architectures

No published research details the use of this compound as a synthon for the construction of more complex molecular architectures. A synthon is a conceptual unit within a molecule that aids in planning a synthesis, often representing a nucleophilic or electrophilic site. While functionalized oxazolidinones can serve as key synthetic intermediates for a variety of complex molecules, including natural products and pharmaceuticals, the specific role of this compound as a building block has not been documented. nih.gov

In Vitro Molecular Interaction Studies and Target Identification

Characterization of Ligand-Target Binding at the Molecular Level

No specific enzyme inhibition or receptor binding assay data for "2-(2-Iminooxazolidin-3-YL)acetic acid" is available in the public domain. Research on related heterocyclic structures, such as 2-iminoimidazolidine derivatives, has shown affinity for alpha-adrenergic receptors, but this cannot be directly attributed to the oxazolidine (B1195125) compound . Studies on other related classes, like oxazolidinones (which possess a ketone group instead of an imine), have identified them as inhibitors of bacterial protein synthesis, but this mechanism is tied to the 2-oxo structure and not the 2-imino variant.

Biophysical Techniques for Investigating Compound-Biomolecule Interactions in Research Settings

There are no published studies utilizing biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR) to investigate the direct interaction of "this compound" with any specific biomolecular target.

Structure-Activity Relationship (SAR) Insights Derived from Molecular Recognition Studies

Due to the absence of molecular interaction and biological activity data for "this compound" and its direct analogs, no specific Structure-Activity Relationship (SAR) studies have been published. SAR insights are available for broader, related classes of compounds like oxazolidinones and thiazolidinediones, but these findings are not directly applicable to the unique 2-iminooxazolidine scaffold.

Advanced Analytical Methodologies for Research Applications

Chromatographic Methods for Purity Assessment and Mixture Analysis in Research Contexts

Chromatography is a cornerstone of chemical analysis, enabling the separation of a compound from impurities, degradants, and other components within a mixture. For research applications involving 2-(2-Iminooxazolidin-3-YL)acetic acid, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools.

A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is fundamental for determining the purity of research-grade this compound. The development of such a method involves a systematic optimization of chromatographic parameters to achieve adequate separation of the main compound from any potential impurities. ijrpas.com

Method Development Strategy: The development process for a quantitative HPLC method for this compound would involve the following steps:

Column Selection: A C8 or C18 column is typically chosen for polar analytes. A column such as a Kromasil-C18 (250 x 4.6mm, 5µm) would be a suitable starting point. jchr.org

Mobile Phase Selection: Given the polar nature of the acetic acid moiety and the iminooxazolidine ring, a mobile phase consisting of an aqueous buffer and an organic modifier is appropriate. A common choice would be a phosphate (B84403) buffer or diluted orthophosphoric acid and acetonitrile (B52724). jchr.orgchemrevlett.com The pH of the buffer is critical and would be optimized to ensure the analyte is in a single ionic form for better peak shape.

Detection: A UV detector would be used, with the detection wavelength (λmax) determined by scanning a dilute solution of the pure compound across the UV spectrum to find the wavelength of maximum absorbance.

Optimization: A gradient elution program, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the elution of both the main peak and any less polar impurities within a reasonable analysis time. jchr.org The flow rate would be optimized, typically around 1.0 mL/min, to balance resolution and run time. jchr.org

Method Validation: Once developed, the method must be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH). researchgate.net Validation ensures the method is suitable for its intended purpose. researchgate.net A summary of typical validation parameters is presented below.

Parameter Description Typical Acceptance Criteria for Assay
Specificity The ability to assess the analyte unequivocally in the presence of other components like impurities or degradants. altabrisagroup.comPeak for the main compound is pure and well-resolved from other peaks (Resolution > 2).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. neliti.comCorrelation coefficient (r²) ≥ 0.999 over the specified range. jchr.org
Accuracy The closeness of test results to the true value, often expressed as percent recovery. neliti.com98.0% to 102.0% recovery for the active substance.
Precision The degree of agreement among individual test results when the method is applied repeatedly. neliti.comRepeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2%. ijrpas.com
LOD The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Typically determined by a signal-to-noise ratio of 3:1. impactfactor.org
LOQ The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. neliti.comTypically determined by a signal-to-noise ratio of 10:1. impactfactor.org
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. metrology-journal.orgSystem suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits.

Due to its polar nature and low volatility, this compound cannot be directly analyzed by GC-MS. sigmaaldrich.com Therefore, a crucial step of derivatization is required to convert the analyte into a more volatile and thermally stable compound suitable for gas chromatography. sigmaaldrich.com This process typically targets the active hydrogens on the imino and carboxylic acid functional groups.

Derivatization Strategies: Several derivatization techniques are applicable to amino-acid-like structures:

Silylation: This is a common technique where active hydrogens are replaced by a nonpolar moiety, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective. sigmaaldrich.com MTBSTFA derivatives are often preferred due to their increased stability and resistance to moisture. sigmaaldrich.com

Acylation/Esterification: This two-step process involves esterifying the carboxyl group (e.g., with propanol) followed by acylation of the imino group (e.g., with an anhydride). Reagents like propyl chloroformate can be used to derivatize the molecule directly in an aqueous sample. nih.govspringernature.com Another approach involves acetylation using acetic anhydride (B1165640) and pyridine. researchgate.net

The resulting volatile derivative can then be separated on a GC column (e.g., a low-polarity capillary column like a SLB™-5ms) and detected by a mass spectrometer. sigmaaldrich.com The mass spectrometer provides structural information based on the fragmentation pattern of the derivative, allowing for confident identification.

Derivatization Agent Target Functional Group(s) Typical Reaction Conditions Resulting Derivative
MTBSTFACarboxylic acid (-COOH), Imino (=NH)Heat at 100°C for several hours in a solvent like acetonitrile. sigmaaldrich.comTBDMS-ester, TBDMS-imine
Propyl Chloroformate / PropanolCarboxylic acid (-COOH), Imino (=NH)Reaction carried out directly in the aqueous sample. nih.govPropyl ester, N-propoxycarbonyl derivative
Acetic Anhydride / PyridineImino (=NH)Heat at 100°C for 30 minutes. researchgate.netN-acetyl derivative

Spectroscopic Quantification Techniques (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy) for Research Samples

Spectroscopic methods offer rapid and non-destructive quantification of compounds in solution.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward technique for quantifying compounds that contain chromophores (light-absorbing groups). The iminooxazolidine structure in this compound is expected to absorb UV radiation. Quantification is based on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte.

A typical procedure involves:

Scanning a dilute solution of the compound (e.g., in ethanol (B145695) or water) to determine the wavelength of maximum absorbance (λmax). nih.gov

Preparing a series of standard solutions of known concentrations.

Measuring the absorbance of each standard at the predetermined λmax.

Constructing a calibration curve by plotting absorbance versus concentration. The linearity of this curve should be established. nzytech.com

Measuring the absorbance of the unknown sample and determining its concentration from the calibration curve.

The linear range for UV-Vis determination can be quite broad, often from 0.3 to 20 µg of analyte per assay, depending on the molar absorptivity of the compound. nzytech.com

Fluorescence Spectroscopy: If the compound exhibits native fluorescence, or can be derivatized with a fluorescent tag, fluorescence spectroscopy can be employed for quantification. This technique is often more sensitive and selective than UV-Vis spectroscopy. rsc.org

Should this compound possess weak or no native fluorescence, derivatization is a viable option. For compounds with overlapping spectra, derivative synchronous fluorescence spectroscopy (DSFS) can be utilized. rsc.org This method involves scanning both the excitation and emission monochromators at a constant wavelength difference (Δλ), which can resolve complex spectra and enhance selectivity. rsc.org The fluorescence intensity is then measured at a specific wavelength and correlated to concentration via a calibration curve, similar to UV-Vis spectroscopy. Studies on acetic acid-water solutions have shown fluorescence peaks that change with concentration, indicating that molecular association can influence spectral properties. researchgate.net

Analytical Method Validation Protocols in Academic Research (e.g., Accuracy, Precision, Linearity for Research Measurements)

The validation of analytical methods is essential to ensure that the data generated in a research context is reliable, consistent, and fit for purpose. metrology-journal.org While the full extent of validation required for pharmaceutical registration may not always be necessary in early-stage academic research, key parameters must be evaluated to demonstrate a method's suitability. loesungsfabrik.de The principles are outlined in guidelines such as ICH Q2(R1). loesungsfabrik.degmp-compliance.org

The primary validation characteristics for a quantitative research method are Accuracy, Precision, and Linearity. wjarr.comresearchgate.net

Accuracy: This parameter expresses the closeness of agreement between the value found and an accepted reference value. elementlabsolutions.com In research, it is often determined by performing recovery studies. A known amount of pure this compound is added ("spiked") into a sample matrix at different concentration levels (e.g., 3 concentrations, with 3 replicates each). neliti.com The method is then used to measure the concentration, and the result is expressed as a percentage of the known amount added. wjarr.com

Precision: Precision measures the closeness of agreement between a series of measurements from the same homogeneous sample. metrology-journal.org It is usually expressed as the standard deviation or relative standard deviation (RSD). researchgate.net

Repeatability (Intra-assay precision): This assesses precision over a short time interval under the same operating conditions (e.g., a minimum of 6 replicate measurements at 100% of the test concentration, or 9 measurements covering the specified range). neliti.com

Intermediate Precision: This expresses within-laboratory variations, such as different days, different analysts, or different equipment. ijrpas.com

Linearity: The linearity of an analytical procedure is its ability to obtain results that are directly proportional to the concentration of the analyte within a given range. neliti.com To determine linearity, a minimum of five concentrations of the reference standard are analyzed. wjarr.com The results are evaluated by plotting the analytical response versus concentration and calculating the correlation coefficient (r) and the equation of the regression line using the method of least squares. wjarr.comnih.gov

Validation Parameter Definition Common Experimental Approach in Research
Accuracy Closeness of the measured value to the true value. elementlabsolutions.comSpike-recovery experiments at a minimum of three concentration levels. neliti.com
Precision Degree of scatter between a series of measurements. metrology-journal.orgRepeatability: Multiple measurements of a single sample on the same day. Intermediate Precision: Analysis on different days or by different analysts.
Linearity Proportionality of the analytical signal to the analyte concentration. neliti.comAnalysis of a series of at least five standard solutions across the expected concentration range. wjarr.com

Future Directions and Uncharted Research Avenues for 2 2 Iminooxazolidin 3 Yl Acetic Acid

Emerging Synthetic Strategies for Highly Functionalized Iminooxazolidine Scaffolds

The development of novel and efficient synthetic routes is paramount to exploring the chemical space around the 2-(2-iminooxazolidin-3-yl)acetic acid core. Future efforts will likely move beyond classical methods to embrace modern catalytic and combinatorial strategies that offer superior control, diversity, and efficiency.

Key emerging strategies include the adoption of transition-metal catalysis. Methodologies such as palladium-catalyzed carboamination or asymmetric diamination of olefins, which have been successful for synthesizing related imidazolidin-2-ones, could be adapted to construct the iminooxazolidine ring with high stereocontrol. mdpi.com Similarly, nickel-catalyzed cycloadditions of aziridines with isocyanates, which can yield iminooxazolidines directly, present a promising avenue for creating substituted analogs. mdpi.comorganic-chemistry.org Gold-catalyzed intramolecular cyclization reactions also offer a mild and efficient pathway to these heterocyclic systems. mdpi.com

The demand for enantiomerically pure compounds necessitates a focus on asymmetric synthesis. The development of one-pot, multi-component reactions catalyzed by chiral Lewis acids or organocatalysts could provide streamlined access to optically active iminooxazolidine derivatives. nih.govnih.gov Such approaches are highly valued for their atom economy and operational simplicity. nih.gov

Furthermore, solid-phase organic synthesis (SPOS) presents a powerful tool for generating large libraries of this compound derivatives for high-throughput screening. mdpi.com By anchoring a suitable precursor to a solid support, diverse functional groups can be systematically introduced onto the iminooxazolidine scaffold, facilitating the rapid exploration of structure-activity relationships (SAR). mdpi.comnih.gov

Table 1: Emerging Synthetic Strategies for Iminooxazolidine Scaffolds
StrategyPotential AdvantageRelevant Precedent/ConceptFuture Application for Iminooxazolidines
Transition-Metal Catalysis (Pd, Ni, Au)High efficiency, selectivity, and functional group tolerance. mdpi.comPd-catalyzed carboamination and Ni-catalyzed cycloaddition for related heterocycles. mdpi.comorganic-chemistry.orgDirect and stereocontrolled synthesis of highly substituted iminooxazolidine cores.
Asymmetric SynthesisAccess to enantiomerically pure compounds, crucial for biological applications.Multi-component reactions using chiral catalysts for 1,3-oxazolidine synthesis. nih.govnih.govKinetic resolution or asymmetric cyclization to produce single-enantiomer derivatives.
Solid-Phase Organic Synthesis (SPOS)Rapid generation of diverse chemical libraries for screening. nih.govParallel synthesis of benzimidazole-tethered hydantoins and other heterocycles. mdpi.comnih.govCombinatorial library synthesis to explore structure-activity relationships systematically.
Microwave-Assisted SynthesisGreatly reduced reaction times and potentially improved yields.Microwave-assisted synthesis of oxazolidin-2-ones from urea (B33335) and ethanolamine. organic-chemistry.orgAccelerated synthesis of the core scaffold and its derivatives.

Advanced Computational Approaches for Predictive Modeling of Reactivity and Interactions

Computational chemistry offers a powerful toolkit to accelerate the discovery and optimization of novel compounds based on the this compound scaffold. By modeling the molecule's properties and interactions in silico, researchers can prioritize synthetic targets and gain deep mechanistic insights, saving significant time and resources.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry that can be applied to elucidate the fundamental electronic structure of iminooxazolidine derivatives. mdpi.com DFT calculations can predict molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO-LUMO), which are critical for understanding the molecule's reactivity and stability. mdpi.comnih.gov Such studies can also clarify the tautomeric equilibrium between the imino and amino forms, a key characteristic of this scaffold. researchgate.net

For drug discovery applications, Quantitative Structure-Activity Relationship (QSAR) studies are invaluable. By developing 2D and 3D-QSAR models, it will be possible to correlate specific structural features of iminooxazolidine derivatives with their biological activity. nih.gov These models, built upon experimental data, can predict the potency of unsynthesized analogs, thereby guiding the design of more effective compounds. nih.govresearchgate.net

Molecular docking and molecular dynamics (MD) simulations provide a dynamic, atom-level view of how these molecules might interact with biological targets. nih.gov For instance, given the structural similarity to oxazolidinone antibiotics, docking studies could predict the binding modes of iminooxazolidine derivatives within the bacterial ribosome's 23S rRNA active site. nih.gov Subsequent MD simulations can then assess the stability of these ligand-receptor complexes over time, offering insights into binding affinity and mechanism of action. nih.govajchem-a.com Machine learning models are also emerging as a powerful tool for predicting reactivity and regioselectivity in heterocyclic chemistry, an approach that could be readily applied to this system. researchgate.netnih.gov

Table 2: Advanced Computational Approaches and Their Applications
Computational MethodKey Information ProvidedFuture Application for Iminooxazolidines
Density Functional Theory (DFT)Molecular geometry, electronic properties (HOMO-LUMO gap), reaction mechanisms, tautomer stability. mdpi.comresearchgate.netPredicting reactive sites, understanding tautomeric preferences, and rationalizing reaction outcomes.
Quantitative Structure-Activity Relationship (QSAR)Correlates molecular descriptors with biological activity to create predictive models. nih.govbepls.comGuiding the design of new derivatives with enhanced biological potency (e.g., antibacterial activity).
Molecular DockingPredicts the preferred binding orientation of a ligand to a biological target. nih.govIdentifying potential biological targets and predicting binding modes within active sites (e.g., bacterial ribosome).
Molecular Dynamics (MD) SimulationSimulates the movement of atoms over time to assess the stability of ligand-receptor complexes. nih.govnih.govEvaluating the stability of docked poses and estimating binding free energies.

Exploration of Unconventional Chemical Transformations and Derivativatization Pathways

To fully harness the potential of the this compound scaffold, research must extend to the exploration of novel chemical transformations that can modify the core structure or append diverse functionalities. Such investigations can lead to compounds with unique properties and applications.

One uncharted avenue is the strategic ring-opening or rearrangement of the iminooxazolidine core. Analogous oxazolidinone rings can undergo hydrolysis to yield valuable vicinal amino alcohols or participate in transformations induced by reagents like diethylaminosulfur trifluoride (DAST), leading to entirely new heterocyclic systems. researchgate.netrsc.org Applying similar logic to the iminooxazolidine ring could provide access to novel chemical scaffolds that are otherwise difficult to synthesize.

Late-stage C-H functionalization represents a particularly powerful strategy for derivatization. This approach allows for the direct modification of C-H bonds on the heterocyclic ring or its substituents, bypassing the need for lengthy de novo syntheses. nih.gov Guided C-H functionalization, using a directing group, or exploiting the innate reactivity of the molecule could enable the selective introduction of alkyl, aryl, or other functional groups, rapidly expanding the library of available compounds. nih.govnih.gov

The acetic acid side chain is another key handle for derivatization. Standard coupling reactions can convert the carboxylic acid into a wide array of esters, amides, or more complex conjugates. ijrrr.com For instance, coupling with various amines or alcohols could be used to modulate the compound's lipophilicity and pharmacokinetic properties. Furthermore, the side chain could be used as a starting point for constructing more elaborate structures, such as converting it into a diazoketone for subsequent rearrangement to build larger heterocyclic systems. google.com

Table 3: Unconventional Transformations and Derivatization Pathways
Transformation/DerivatizationDescriptionPotential Outcome
Ring-Opening/RearrangementChemically induced cleavage or structural reorganization of the iminooxazolidine ring. rsc.orgAccess to novel, non-classical scaffolds and functionalized acyclic intermediates.
C-H FunctionalizationDirect conversion of C-H bonds on the scaffold to C-C or C-X bonds. nih.govnih.govRapid, late-stage diversification of lead compounds to fine-tune properties.
Side-Chain ModificationConversion of the acetic acid moiety into amides, esters, or other functional groups. ijrrr.comModulation of solubility, cell permeability, and pharmacokinetic profiles.
Cyclization ReactionsUsing the side chain and imino group as reactive handles for further ring-forming reactions. researchgate.netCreation of novel fused or spirocyclic heterocyclic systems with unique 3D shapes.

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science Utilizing Iminooxazolidine Cores

The unique structural features of this compound make it an attractive candidate for applications beyond traditional organic synthesis, particularly at the interface of chemistry with biology and materials science.

In chemical biology, the scaffold holds promise for the development of novel bioactive agents. The proven success of oxazolidinones as antibacterial drugs that inhibit protein synthesis provides a strong rationale for investigating the antimicrobial potential of their imino-analogs. nih.govnih.govmdpi.com A future research program could involve synthesizing a library of derivatives and screening them against a panel of pathogenic bacteria, including drug-resistant strains. Beyond antibacterial activity, the scaffold could be explored for other therapeutic targets, with derivatives serving as chemical probes to investigate biological pathways or as leads for new drug discovery campaigns.

In materials science, the iminooxazolidine core could be incorporated as a monomer unit for the synthesis of novel functional polymers. For example, by introducing a polymerizable group such as a vinyl moiety onto the scaffold, new monomers could be created for radical or ring-opening metathesis polymerization (ROMP). rsc.orgacs.org The resulting polymers would feature pendant iminooxazolidine units, which could impart unique properties such as improved thermal stability, altered solubility, or the ability to coordinate with metal ions. The synthesis of linear poly(oxazolidin-2-one)s via cooperative catalysis also serves as a blueprint for creating advanced materials from related heterocyclic monomers. acs.org These new materials could find applications in areas ranging from specialty coatings and adhesives to advanced biomaterials.

Table 4: Interdisciplinary Research Opportunities
FieldResearch OpportunityPotential Application
Chemical BiologyScreening of derivative libraries for biological activity.Development of new antibacterial agents, enzyme inhibitors, or molecular probes for studying cellular processes. nih.govnih.gov
Medicinal ChemistryStructure-based design and optimization of bioactive hits.Creation of next-generation therapeutics targeting infectious diseases or other conditions.
Materials ScienceSynthesis of functionalized monomers based on the iminooxazolidine scaffold. acs.orgProduction of novel polymers with unique thermal, mechanical, or chemical properties. rsc.orgacs.org
Polymer ChemistryIncorporation into copolymers to tune material properties.Development of advanced materials for coatings, drug delivery systems, or gas separation membranes. google.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.